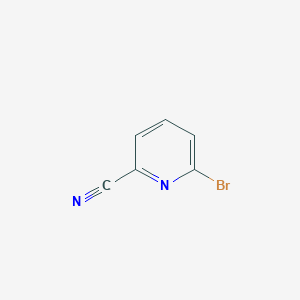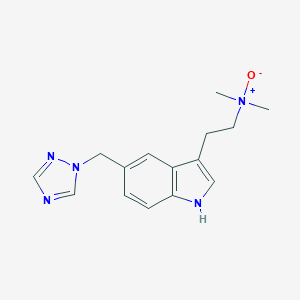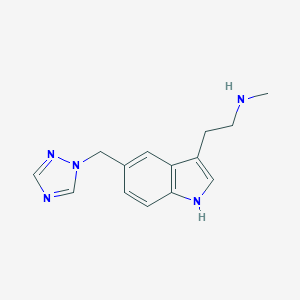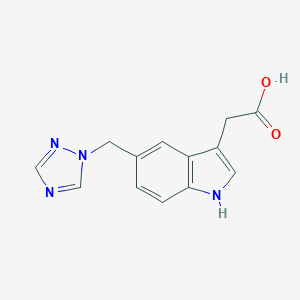
1-Boc-4-methylpiperazine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of "1-Boc-4-methylpiperazine" and related compounds often involves multi-step chemical processes, including protection and deprotection of functional groups, and the use of catalysts to enhance reaction efficiency. For instance, Ghauri Koodehi, Shirini, and Goli-Jolodar (2017) describe the use of 1,4-disulfopiperazine-1,4-diium chloride as an efficient catalyst for the N-Boc protection of amines, highlighting the chemoselectivity, short reaction times, and high yields achieved through this method (Ghauri Koodehi, Shirini, & Goli-Jolodar, 2017). Additionally, Koroleva et al. (2012) elaborate on a simple and efficient synthesis method for 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor to imatinib, demonstrating the practical aspects of synthesizing complex molecules starting from methylpiperazine derivatives (Koroleva et al., 2012).
Molecular Structure Analysis
The molecular structure of "1-Boc-4-methylpiperazine" has been characterized using various analytical techniques, such as NMR, FTIR, and X-ray diffraction. For example, Essid et al. (2020) conducted a comprehensive study on the synthesis, characterization, and Hirshfeld surface analysis of 1-methylpiperazine-1,4-diium bis(hydrogen oxalate), providing insights into the molecular interactions and the solid-state architecture of piperazine derivatives (Essid et al., 2020).
Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical Research
- 1-Boc-4-methylpiperazine is a versatile chemical compound used extensively in scientific research. Its unique properties contribute to a wide range of applications, making it a valuable tool for drug discovery.
- The outcomes obtained also depend on the specific research context. In drug discovery, for example, the use of 1-Boc-4-methylpiperazine could lead to the development of new therapeutic agents.
-
Organic Synthesis
- 1-Boc-piperazine, a related compound, is an N-Boc protected piperazine . It can undergo cross-coupling with aryl iodides using CuBr/1,1′-bi-2-naphthol (catalyst) and K3PO4 (base) . It also undergoes Buchwald-Hartwig coupling reactions with aryl halides .
- The methods of application or experimental procedures involve various chemical reactions, including cross-coupling and Buchwald-Hartwig coupling .
- The outcomes obtained from these reactions can be used to synthesize complex organic molecules .
-
Preparation of Melanocortin-4 Receptor Antagonists
- 1-Boc-4-(2-methoxycarbonylphenyl)piperazine, a derivative of 1-Boc-4-methylpiperazine, can be used in the preparation of melanocortin-4 receptor antagonists .
- The methods of application or experimental procedures involve chemical reactions to synthesize the receptor antagonists .
- The outcomes obtained from these reactions can be used in further research on melanocortin-4 receptors .
-
Preparation of (m-phenoxy)phenyl Substituted Piperazine Derivatives
- 1-Boc-piperazine can be used in the preparation of a series of (m-phenoxy)phenyl substituted piperazine derivatives .
- The methods of application or experimental procedures involve chemical reactions to synthesize the piperazine derivatives .
- The outcomes obtained from these reactions can be used in further research on these derivatives .
-
Synthesis of α,β-Poly(2-oxazoline) Lipopolymers
- 1-Boc-piperazine can be used in the termination step during the synthesis of α,β-poly(2-oxazoline) lipopolymers .
- The methods of application or experimental procedures involve polymerization reactions .
- The outcomes obtained from these reactions can be used in further research on these lipopolymers .
-
Synthesis of Indazole DNA Gyrase Inhibitors
- Monosubstituted piperazines can be prepared using 1-Boc-piperazine, which can be used in the synthesis of indazole DNA gyrase inhibitors .
- The methods of application or experimental procedures involve chemical reactions to synthesize the inhibitors .
- The outcomes obtained from these reactions can be used in further research on DNA gyrase inhibitors .
-
Synthesis of C–H Functionalized Piperazines
- Recent advances in the synthesis of piperazines focus on C–H functionalization . This process involves the direct modification of carbon-hydrogen (C–H) bonds, which are typically unreactive, to create new carbon-carbon (C–C) or carbon-heteroatom (C–X) bonds .
- The methods of application or experimental procedures involve various chemical reactions, including photoredox catalysis .
- The outcomes obtained from these reactions can be used to synthesize structurally diverse piperazines, which are key components of several blockbuster drugs .
-
Preparation of Various Piperazine Derivatives
- 1-Boc-piperazine can be used in the preparation of various piperazine derivatives .
- The methods of application or experimental procedures involve chemical reactions to synthesize the piperazine derivatives .
- The outcomes obtained from these reactions can be used in further research on these derivatives .
-
Synthesis of N-Boc Protected Piperazines
- 1-Boc-piperazine can be prepared in 80% yield via solvent-free N-Boc protection catalyzed by iodine .
- The methods of application or experimental procedures involve chemical reactions to synthesize the N-Boc protected piperazines .
- The outcomes obtained from these reactions can be used in further research on N-Boc protected piperazines .
Safety And Hazards
Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental ingestion or inhalation, immediate medical attention is required .
Eigenschaften
IUPAC Name |
tert-butyl 4-methylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-5-11(4)6-8-12/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDYFMIDIQXELO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464713 | |
| Record name | 1-Boc-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-methylpiperazine | |
CAS RN |
53788-49-1 | |
| Record name | 1-Boc-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


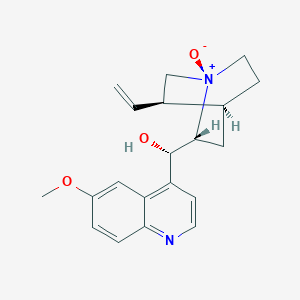
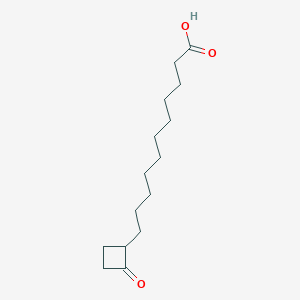
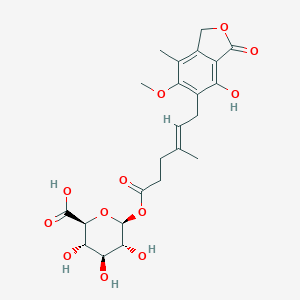
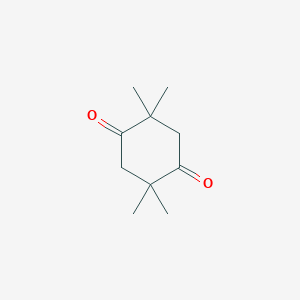
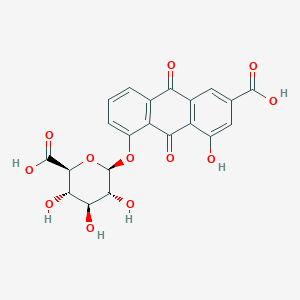
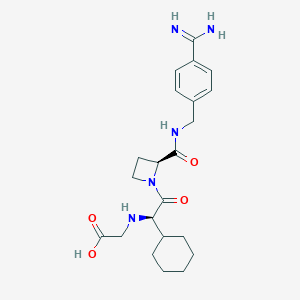
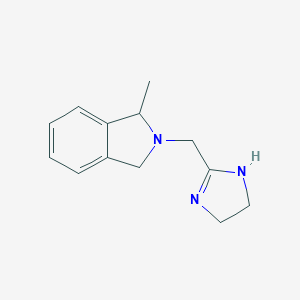
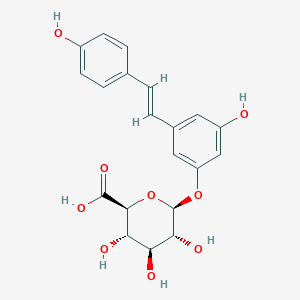
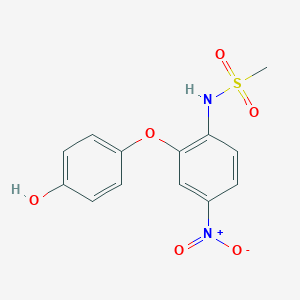
![rac 5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol](/img/structure/B23227.png)
